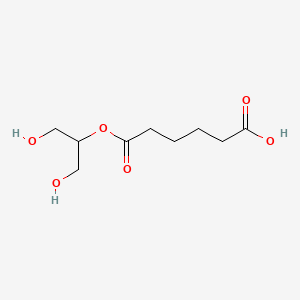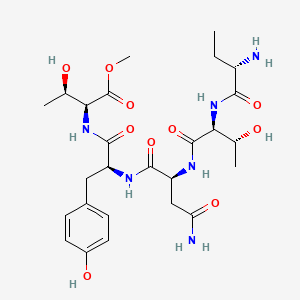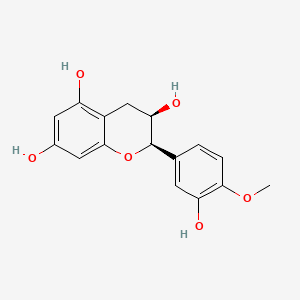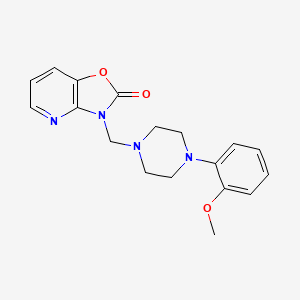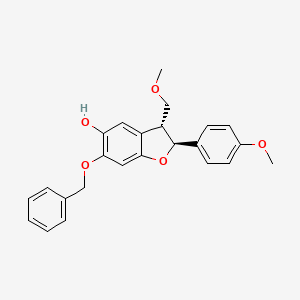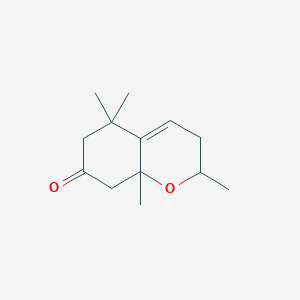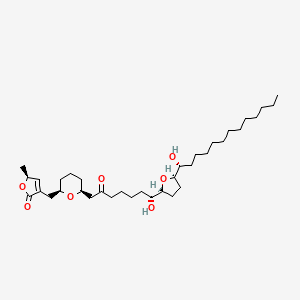
Aromin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aromin is a fascinating compound that has garnered significant attention in various scientific fields. It is known for its unique chemical structure and properties, which make it valuable in numerous applications, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Aromin typically involves several steps, starting with the preparation of its precursor compounds. One common method involves the reaction of benzene with specific reagents under controlled conditions to form the desired aromatic compound. The reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in determining the yield and purity of this compound.
Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using advanced techniques. These methods may include continuous flow reactors, which allow for precise control over reaction parameters and efficient production of large quantities of this compound. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Aromin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and creating derivatives with specific functionalities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, including solvent choice, temperature, and reaction time, are carefully optimized to achieve the desired products.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield aromatic ketones or carboxylic acids, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Aromin has a wide range of applications in scientific research. In chemistry, it serves as a building block for synthesizing complex molecules and studying reaction mechanisms. In biology, this compound derivatives are used as probes to investigate cellular processes and molecular interactions. In medicine, this compound-based compounds have shown promise as potential therapeutic agents for treating various diseases. Additionally, this compound is utilized in the industry for the production of polymers, dyes, and other valuable materials.
Wirkmechanismus
The mechanism of action of Aromin involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The precise molecular targets and pathways depend on the specific application and the structure of the this compound derivative being studied.
Vergleich Mit ähnlichen Verbindungen
Aromin can be compared with other similar aromatic compounds, such as benzene, toluene, and naphthalene. While these compounds share some structural similarities, this compound’s unique properties, such as its reactivity and functional group compatibility, make it distinct. For example, this compound may exhibit different reactivity patterns or form unique derivatives compared to benzene or toluene.
Eigenschaften
CAS-Nummer |
273199-68-1 |
|---|---|
Molekularformel |
C35H60O7 |
Molekulargewicht |
592.8 g/mol |
IUPAC-Name |
(2S)-4-[[(2R,6S)-6-[(7R)-7-hydroxy-7-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]-2-oxoheptyl]oxan-2-yl]methyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C35H60O7/c1-3-4-5-6-7-8-9-10-11-12-19-31(37)33-21-22-34(42-33)32(38)20-14-13-16-28(36)25-30-18-15-17-29(41-30)24-27-23-26(2)40-35(27)39/h23,26,29-34,37-38H,3-22,24-25H2,1-2H3/t26-,29+,30-,31+,32+,33+,34+/m0/s1 |
InChI-Schlüssel |
ZWYPFAOMSUWVRZ-DVDQRWFCSA-N |
Isomerische SMILES |
CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCCC(=O)C[C@@H]2CCC[C@@H](O2)CC3=C[C@@H](OC3=O)C)O)O |
Kanonische SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(=O)CC2CCCC(O2)CC3=CC(OC3=O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




